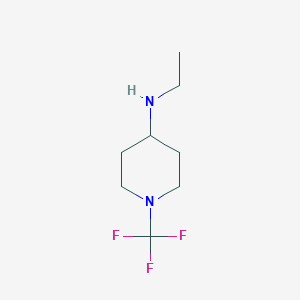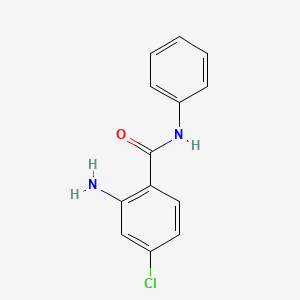
2-amino-4-chloro-N-phenylBenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O. It is a crystalline solid that is typically light yellow to brown in color. This compound is known for its stability and solubility in certain organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
The synthesis of 2-amino-4-chloro-N-phenylbenzamide can be achieved through various methods. One common synthetic route involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid using a copper-based catalyst. The reaction is typically carried out at room temperature and yields high isolated products . Another method involves the reaction of aniline with hydroquinone under basic conditions to form the desired compound .
Chemical Reactions Analysis
2-amino-4-chloro-N-phenylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in N-arylation reactions with arylboronic acids using copper catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are less commonly reported.
Amidation Reactions: It can react with various amines to form amide derivatives.
Common reagents used in these reactions include copper salts, phenyl boronic acid, and various bases. The major products formed from these reactions are typically substituted benzamides and related derivatives .
Scientific Research Applications
2-amino-4-chloro-N-phenylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, affecting pathways related to lipid metabolism and inflammation . The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
2-amino-4-chloro-N-phenylbenzamide can be compared with other similar compounds such as:
4-amino-2-chloro-N-phenylbenzamide: This compound has a similar structure but differs in the position of the amino and chloro groups.
2-chloro-5-nitro-N-phenylbenzamide: Known for its role as a PPARγ antagonist, this compound has different substituents that confer unique biological activities.
Properties
CAS No. |
20887-04-1 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-amino-4-chloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
InChI Key |
IWQRPSNYHYDWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


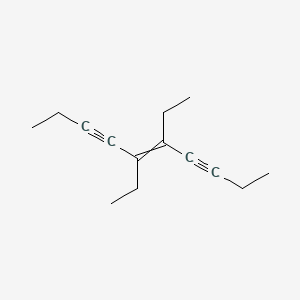
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
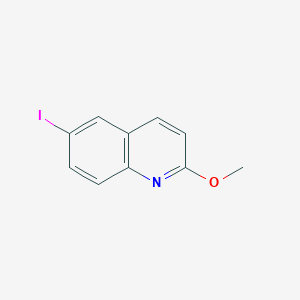
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)


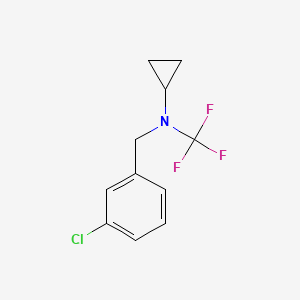
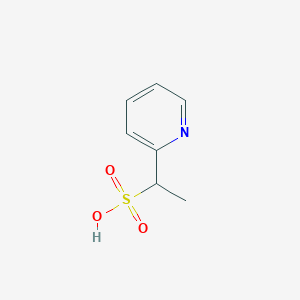
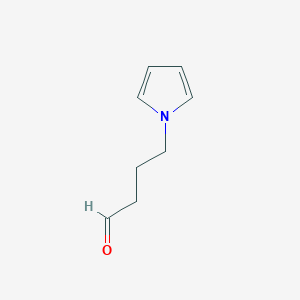
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
